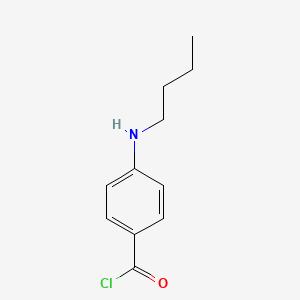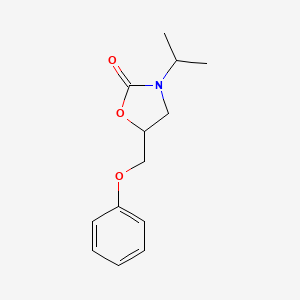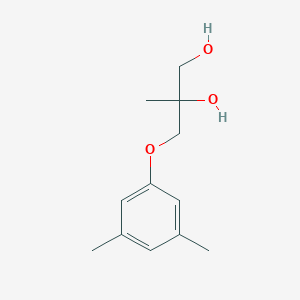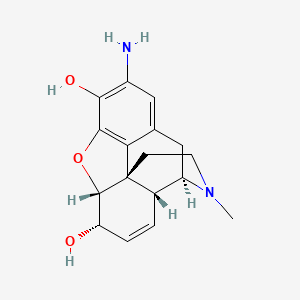
Morphine, amino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morphine, amino- is a derivative of morphine, an alkaloid found in the opium poppy. Morphine is well-known for its potent analgesic properties and is widely used in medicine for pain management. The amino- derivative of morphine retains many of the parent compound’s properties but also exhibits unique characteristics that make it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of morphine and its derivatives, including morphine, amino-, involves several steps. One common method is the total synthesis approach, which starts from simpler organic molecules and builds up the complex structure of morphine through a series of chemical reactions.
Industrial Production Methods
Industrial production of morphine and its derivatives typically involves the extraction of morphine from opium poppy latex, followed by chemical modification to introduce the desired functional groups. This process often includes steps such as demethylation, oxidation, and reduction .
Análisis De Reacciones Químicas
Types of Reactions
Morphine, amino- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of morphine, amino- can yield ketone derivatives, while reduction can regenerate the original hydroxyl groups .
Aplicaciones Científicas De Investigación
Morphine, amino- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactivity of alkaloids.
Biology: Investigated for its interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential as an analgesic and its interactions with opioid receptors.
Industry: Used in the development of new pharmaceuticals and as a precursor for other bioactive compounds .
Mecanismo De Acción
Morphine, amino- exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as an agonist at the mu-opioid receptor, leading to the inhibition of pain signals and the induction of analgesia. The compound also affects other pathways, such as the modulation of neurotransmitter release and the alteration of ion channel activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to morphine, amino- include:
Codeine: Another alkaloid derived from the opium poppy with analgesic properties.
Thebaine: A precursor to many semi-synthetic opioids.
Oxycodone: A semi-synthetic opioid used for pain management.
Naloxone: An opioid antagonist used to reverse opioid overdose .
Uniqueness
Morphine, amino- is unique in its specific interactions with opioid receptors and its distinct pharmacokinetic properties. Unlike some other opioids, it may exhibit different metabolic pathways and receptor binding affinities, leading to variations in its analgesic potency and side effect profile .
Propiedades
Número CAS |
51006-03-2 |
|---|---|
Fórmula molecular |
C17H20N2O3 |
Peso molecular |
300.35 g/mol |
Nombre IUPAC |
(4R,4aR,7S,7aR,12bS)-10-amino-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol |
InChI |
InChI=1S/C17H20N2O3/c1-19-5-4-17-9-2-3-12(20)16(17)22-15-13(17)8(7-11(9)19)6-10(18)14(15)21/h2-3,6,9,11-12,16,20-21H,4-5,7,18H2,1H3/t9-,11+,12-,16-,17-/m0/s1 |
Clave InChI |
APKSZZOWWDADPK-GLWLLPOHSA-N |
SMILES isomérico |
CN1CC[C@]23[C@@H]4[C@H]1CC5=CC(=C(C(=C52)O[C@H]3[C@H](C=C4)O)O)N |
SMILES canónico |
CN1CCC23C4C1CC5=CC(=C(C(=C52)OC3C(C=C4)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



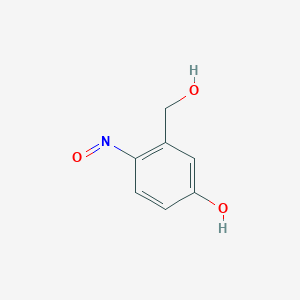
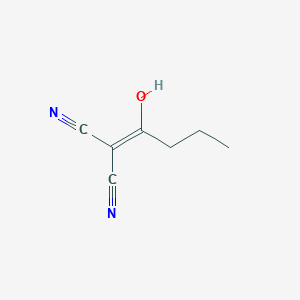
![2-[(1E)-Triaz-1-en-1-yl]benzaldehyde](/img/structure/B13956953.png)
![Methyl 3-[2-[2-[2-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]benzoate](/img/structure/B13956969.png)
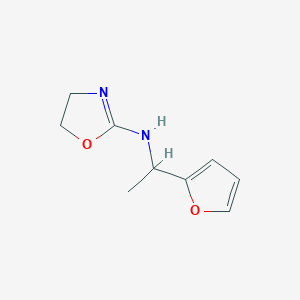
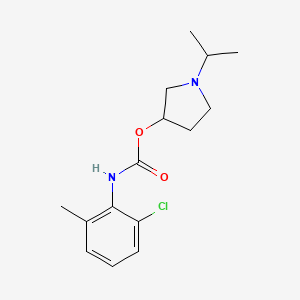
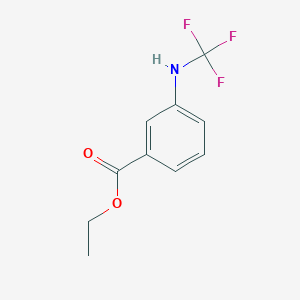
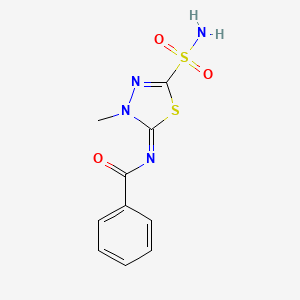
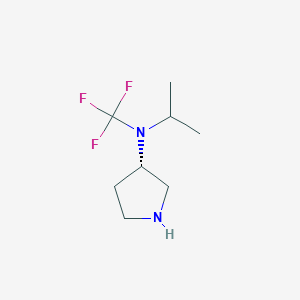
![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13957007.png)
